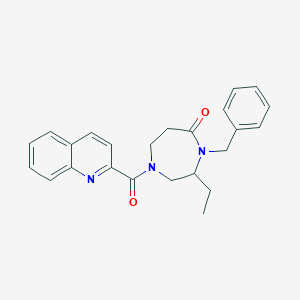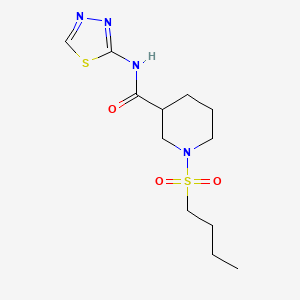![molecular formula C21H29FN4 B5410560 5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5410560.png)
5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "FP-2.6" and has been shown to have a wide range of biochemical and physiological effects. In 6, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of FP-2.6 involves binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By binding to this receptor, FP-2.6 may be able to modulate these processes and impact cellular function.
Biochemical and Physiological Effects
FP-2.6 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, FP-2.6 has also been shown to impact other receptors and neurotransmitter systems. For example, FP-2.6 has been shown to interact with the dopamine and serotonin systems in the brain, which are involved in mood regulation and reward processing. Additionally, FP-2.6 has been shown to have anti-inflammatory effects, which may be relevant for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FP-2.6 in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its function in more detail. Additionally, FP-2.6 has been shown to have a relatively low toxicity profile, which makes it a safer option for use in lab experiments. However, one of the limitations of using FP-2.6 is its relatively short half-life, which may make it difficult to study in certain experimental settings.
Orientations Futures
There are many potential future directions for research on FP-2.6. One area of interest is in the development of new treatments for neurological disorders. By studying the effects of FP-2.6 on the sigma-1 receptor, researchers may be able to identify new targets for drug development. Additionally, further research on the biochemical and physiological effects of FP-2.6 may lead to new insights into cellular processes and disease mechanisms. Finally, future studies may focus on optimizing the synthesis method for FP-2.6 to improve its efficacy and reduce its limitations.
Méthodes De Synthèse
The synthesis method for FP-2.6 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include 2-fluoroethylamine, 2-fluoroacetophenone, piperidine, and propylamine. These materials are combined in a specific order and subjected to various chemical reactions to form FP-2.6.
Applications De Recherche Scientifique
FP-2.6 has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the field of neuroscience. FP-2.6 has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in many neurological processes. This receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, depression, and schizophrenia. By targeting the sigma-1 receptor, FP-2.6 may be able to provide insights into the underlying mechanisms of these disorders and potentially lead to the development of new treatments.
Propriétés
IUPAC Name |
5-[[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methyl]-N-propylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4/c1-2-11-23-21-24-13-18(14-25-21)16-26-12-5-6-17(15-26)9-10-19-7-3-4-8-20(19)22/h3-4,7-8,13-14,17H,2,5-6,9-12,15-16H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIVAMOZQUBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5410480.png)
![4-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5410488.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5410507.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5410509.png)

![(3-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5410544.png)
![6-(3-chlorophenyl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5410553.png)
![N-(4-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5410562.png)
![3-[(cyclopropylamino)sulfonyl]-5-(3-furyl)benzoic acid](/img/structure/B5410568.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5410573.png)
![N-methyl-1-{2-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5410584.png)
